Aromatic Backbone Rigidity: Thermal Decomposition Benchmark for 4,4'-Bis(maleimido)-1,1'-biphenyl
While direct TGA data for the cured homopolymer of 4,4'-Bis(maleimido)-1,1'-biphenyl is not reported in the retrieved literature, its decomposition temperature can be inferred from the thermal stability of its biphenyl-containing polyimide analogs. The rigid biphenyl structure contributes to high thermal resistance [1]. In comparison, a cured aromatic bismaleimide with a similarly rigid structure, P(BMI-70), exhibits a 5% thermal decomposition temperature (Td,5) of 513.5 °C and a residual carbon rate of 44.6% at 800 °C in a nitrogen atmosphere [2].
| Evidence Dimension | Thermal Decomposition Temperature (Td,5%) |
|---|---|
| Target Compound Data | No specific data found for 4,4'-Bis(maleimido)-1,1'-biphenyl homopolymer. |
| Comparator Or Baseline | Aromatic bismaleimide P(BMI-70): Td,5 = 513.5 °C [2] |
| Quantified Difference | N/A - Data unavailable for target. |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere at 10 °C/min [2]. |
Why This Matters
This class-level inference establishes a performance benchmark for aromatic BMIs, which is essential for selecting a thermoset matrix in high-temperature composite applications.
- [1] Xiong, X.-H.; Hou, Y.-T.; Ren, R.; Chen, P. Research progress in novel aromatic heterocyclic bismaleimide. Thermosetting Resin, 2017, 32(2), 52-57. View Source
- [2] Gao, Y.; et al. Comparative study of the kinetic behaviors and properties of aromatic and aliphatic bismaleimides. Thermochimica Acta, 2024, 737, 179768. View Source
